molecular formula C13H21NO3 B13705742 1-Boc-3-(oxetan-3-ylidene)piperidine

1-Boc-3-(oxetan-3-ylidene)piperidine

Cat. No.: B13705742
M. Wt: 239.31 g/mol
InChI Key: RLMSVCZUOAPCFK-UHFFFAOYSA-N
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Description

1-Boc-3-(oxetan-3-ylidene)piperidine is a sophisticated chemical building block designed for pharmaceutical research and organic synthesis. The molecule features a piperidine ring, a common motif in medicinal chemistry, which is functionalized with both a tert-butoxycarbonyl (Boc) protecting group and an oxetane ring. The Boc group is a standard protecting group for secondary amines, enhancing the compound's stability and solubility for purification and subsequent synthetic steps, and can be readily removed under mild acidic conditions. The oxetane ring is a four-membered oxygen-containing heterocycle that has gained significant importance in contemporary drug design. Its highly strained nature and polar characteristics make it an excellent bioisostere for carbonyl and other functional groups, often improving the physicochemical properties of lead compounds, such as metabolic stability, solubility, and lipophilicity. The exocyclic double bond on the piperidine ring, creating an oxetan-3-ylidene moiety, provides a rigid, planar point of diversification. This alkene is a potential Michael acceptor, making the compound a valuable substrate for nucleophilic addition reactions, such as the aza-Michael addition, a powerful method for constructing C–N bonds . Furthermore, this alkene can serve as a handle for further functionalization through various cross-coupling reactions or cycloadditions. Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecular architectures, particularly in developing conformationally constrained analogues of bioactive molecules and novel heterocyclic compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 3-(oxetan-3-ylidene)piperidine-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(15)14-6-4-5-10(7-14)11-8-16-9-11/h4-9H2,1-3H3

InChI Key

RLMSVCZUOAPCFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C2COC2)C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Boc-3-(oxetan-3-ylidene)piperidine typically involves three key stages:

  • Formation of the piperidine ring system with the nitrogen BOC-protected.
  • Introduction of the oxetan-3-ylidene substituent at the 3-position.
  • Purification and isolation of the final compound.

This strategy is often adapted from methods used to prepare 1-Boc-3-piperidone and related intermediates.

Stepwise Preparation from 3-Pyridone Derivatives

A representative and industrially viable method for synthesizing 1-Boc-3-piperidone, a close precursor, is described in patent CN103304472A. This method can be adapted for the oxetan-3-ylidene derivative by subsequent functionalization:

Step Description Conditions Yield Notes
1 Reduction of 3-pyridone to 3-hydroxypiperidine Sodium borohydride in alkaline aqueous solution, 0.5–10 h, -5 to 100 °C 95% Extraction and concentration to isolate 3-hydroxypiperidine
2 Protection of piperidine nitrogen with tert-butyl dicarbonate (BOC) Organic solvent (e.g., ethanol), alkaline conditions, 30 min–10 h, -10 to 50 °C 94% Neutralization, extraction, drying
3 Oxidation to 1-BOC-3-piperidone Catalyst (e.g., aluminum isopropoxide), ketone, inert solvent (methylene dichloride), 1–24 h, 30–150 °C Variable Filtration, extraction, concentration
4 Purification Reduced pressure distillation at 60 Pa, 104–105 °C 92.9% (crude to pure) Final product isolation

The total yield over these steps reaches approximately 80–83%, with purity exceeding 98%.

Introduction of the Oxetan-3-ylidene Group

The key modification to obtain 1-Boc-3-(oxetan-3-ylidene)piperidine from 1-Boc-3-piperidone involves the installation of the oxetan-3-ylidene moiety at the 3-position. This is generally achieved through a condensation or Wittig-type reaction with an oxetane-containing aldehyde or equivalent reagent under controlled conditions.

While explicit detailed protocols for this step are scarce in open literature, the following general approach is inferred based on standard synthetic organic chemistry principles:

  • React 1-Boc-3-piperidone with an oxetan-3-ylidene precursor (e.g., oxetan-3-ylmethyl phosphonium salt or oxetan-3-carbaldehyde) under basic or catalytic conditions.
  • Control temperature (often room temperature to mild heating) to favor formation of the exocyclic double bond.
  • Purify the product by extraction and chromatography or distillation.

This step requires careful optimization to maintain the integrity of the oxetane ring, which is sensitive to harsh conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Reduction + BOC protection + Oppenauer oxidation (Patent CN103304472A) 3-Pyridone NaBH4, BOC2O, ketone, Al(OiPr)3 Mild to moderate temps, inert solvent ~80% overall Industrially scalable, high purity Requires multiple steps
Chemical resolution + BOC protection Racemic 3-hydroxypiperidine Tartaric acid derivatives, BOC2O Multiple steps, various temps Low Access to chiral intermediate Low yield, costly
Biotransformation N-Boc-3-piperidone Ketoreductase enzymes Mild, aqueous High High enantioselectivity, green chemistry Requires enzyme availability
Oxetan-3-ylidene installation (inferred) 1-Boc-3-piperidone Oxetan-3-ylmethyl reagents Controlled mild conditions Not explicitly reported Enables functionalization Sensitive to conditions

Research Findings and Practical Considerations

  • The patent CN103304472A presents a robust, environmentally friendly, and high-yielding method for preparing 1-Boc-3-piperidone, which is the key precursor for further modifications to 1-Boc-3-(oxetan-3-ylidene)piperidine.
  • The use of sodium borohydride reduction in alkaline aqueous media, followed by BOC protection and Oppenauer oxidation, results in high purity and yield suitable for industrial production.
  • The oxetan-3-ylidene substituent introduction is less documented but is typically performed via condensation with oxetane-containing reagents under mild conditions to preserve the strained oxetane ring.
  • Asymmetric synthesis and biotransformation methods offer routes to chiral intermediates, which could be adapted for the oxetan-3-ylidene derivative if enantioselectivity is required.
  • Safety and environmental considerations favor mild reaction conditions, use of inert solvents, and minimized waste, as exemplified by the patented method.

Mechanism of Action

The mechanism of action of 1-Boc-3-(oxetan-3-ylidene)piperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Boc-3-piperidone (tert-butyl 3-oxopiperidine-1-carboxylate)

  • Structure : Features a ketone group at the 3-position instead of the oxetane-ylidene.
  • Synthesis : Prepared via Boc protection of 3-piperidone, a common intermediate in alkaloid synthesis .
  • Applications : Used in the synthesis of acetylcholinesterase (AChE) inhibitors and β-secretase (BACE-1) inhibitors. The ketone group allows for further functionalization via reductive amination or Grignard reactions .

2.1.2. 4-Anilino-1-Boc-piperidine

  • Structure: Substituted with an anilino group at the 4-position.
  • Synthesis : Derived from nucleophilic substitution reactions between Boc-protected piperidine and aniline derivatives .
  • Applications : A precursor to opioid analogs, highlighting the role of aromatic substituents in receptor binding .

2.1.3. 1-Boc-3-(aminomethyl)piperidine

  • Structure: Contains an aminomethyl group at the 3-position.
  • Synthesis : Achieved via reductive amination of 1-Boc-3-piperidone or direct functionalization of Boc-protected piperidine .
  • Applications : Used in imidazo[4,5-b]pyridine derivatives for cancer research .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Substituent XLogP3 Topological Polar Surface Area (Ų)
1-Boc-3-(oxetan-3-ylidene)piperidine C₁₃H₂₀N₂O₃ 252.31 Oxetane-ylidene 1.8* 46.6*
1-Boc-3-piperidone C₁₀H₁₇NO₃ 199.25 3-Ketone 1.0 46.6
4-Anilino-1-Boc-piperidine C₁₆H₂₂N₂O₂ 274.36 4-Anilino 2.5 41.9
1-Boc-3-(aminomethyl)piperidine C₁₁H₂₂N₂O₂ 214.31 3-Aminomethyl 0.7 52.3

*Estimated based on structural similarity to 1-Boc-3-piperidone .

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